Benapryzine hydrochloride
Overview
Description
Scientific Research Applications
Dopamine Uptake Inhibition
Benapryzine hydrochloride, recognized as a new antiparkinson agent, has demonstrated its ability to inhibit the uptake of dopamine into the rat corpus striatum in vitro. This effect is particularly notable as it is non-competitive in both the striatum and hypothalamus. This property distinguishes it from other compounds like benzhexol, which is a competitive inhibitor of noradrenaline uptake in the hypothalamus (Palfreyman, Palfreyman, & Clark, 1974).
Central Nervous System Actions
In mice, benapryzine has shown more potency in preventing oxotremorine-induced tremor and hypothermia than in preventing anti-nociception or peripheral parasympathomimetic effects. Its weak effectiveness in preventing oxotremorine-induced rage in cats suggests that its high potency against tremor and hypothermia may not be due to a particular affinity for the central nervous system (Leslie & Conway, 1970).
Effect on Cortical Neurons
The effects of benapryzine have been compared with other anti-Parkinson drugs on cortical neurons. Using the microiontophoretic technique, it was found that benapryzine reduced the excitatory responses evoked by acetylcholine and l-glutamate. This reduction is likely related to the local anaesthetic properties of benapryzine, suggesting a potential mechanism of action in Parkinson's disease treatment (Clarke & Davies, 1973).
Pharmacological Studies
In pharmacological studies, benapryzine demonstrated anticonvulsant properties, antagonized extrapyramidal symptoms induced by perphenazine in rats, and was found effective in reducing symptoms of Parkinson's disease in patients without overt anticholinergic effects or hallucinogenic actions. It also abolished excess tremor and reduced rigidity and akinesia in Parkinsonian subjects induced by physostigmine (Brown et al., 1973).
Clinical Trials
In a clinical trial, benapryzine was compared with trihexyphenidyl in parkinsonian patients. The improvement in symptoms was significant with both drugs, but benapryzine had fewer common side effects of trihexyphenidyl, suggesting its potential as a therapeutic option in Parkinson's disease (Lamid & Jenkins, 1975).
properties
IUPAC Name |
2-[ethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-3-15-22(4-2)16-17-25-20(23)21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,3-4,15-17H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKKIWLAMPGDPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185850 | |
Record name | Benapryzine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benapryzine hydrochloride | |
CAS RN |
3202-55-9 | |
Record name | Benapryzine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003202559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benapryzine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENAPRYZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNV63FWR8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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